N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3OS2/c1-11-9-24-17(20-11)25-10-12-4-6-22(7-5-12)16(23)21-13-2-3-14(18)15(19)8-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXHDZWPDQKMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dichloroaniline, 4-methylthiazole, and piperidine.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the piperidine ring.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, offering possibilities for the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on synthesis, physicochemical properties, and hypothesized mechanisms. Key analogues include:
Key Observations
Structural Diversity in Dichlorophenyl Derivatives: The 3,4-dichlorophenyl group is a common motif across analogues (e.g., BD 1008, Compound 9), enhancing hydrophobic interactions with target proteins .
Synthetic Efficiency :
- Compound 9 (87% yield) demonstrates high efficiency via urea coupling, whereas analogues like 6b (40% yield) require multi-step Suzuki couplings or oxidations, highlighting the impact of reaction pathways on scalability .
Biological Hypotheses :
- Thiazole vs. Benzimidazolone : The thiazole-thioether in the target compound may confer stronger π-stacking or hydrogen-bonding capacity compared to the benzimidazolone in Compound 9, which is often associated with kinase inhibition .
- Sulfur-Containing Moieties : The thiomethyl group in the target compound and sulfonyl groups in 21a suggest divergent mechanisms—sulfonyl groups are common in enzyme inhibitors (e.g., sulfonamides), while thioethers may modulate redox activity .
Physicochemical Properties :
- Melting points for isoxazole derivatives (e.g., 6b : 126–128°C) and benzimidazolones (Compound 9) suggest crystalline stability, whereas the target compound’s melting point remains uncharacterized but likely influenced by its flexible thioether linker .
Biological Activity
N-(3,4-Dichlorophenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 367.36 g/mol. The structure includes a piperidine ring substituted with a thiazole moiety and a dichlorophenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key metrics in evaluating antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| Compound A | 0.22 | 0.25 | Staphylococcus aureus |
| Compound B | 0.30 | 0.35 | Escherichia coli |
| This compound | TBD | TBD | TBD |
Note: Specific values for this compound are currently under investigation.
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the thiazole and dichlorophenyl groups, which have been associated with cytotoxic effects against various cancer cell lines. A study on similar thiazole derivatives demonstrated significant antiproliferative activity against HT29 colon cancer cells.
Case Study: Antiproliferative Effects
In a recent study, derivatives similar to this compound were tested against several cancer cell lines:
-
Cell Lines Tested :
- HT29 (Colon Cancer)
- Jurkat (T-cell Leukemia)
- J774A.1 (Macrophage)
-
Findings :
- Compound X (structurally similar to our target compound) showed IC50 values of 23.30 ± 0.35 μM against HT29 cells, indicating strong antiproliferative activity.
- The presence of electron-withdrawing groups like Cl in the phenyl ring was noted as essential for enhancing cytotoxicity.
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with DNA replication in bacterial cells.
- Induction of Apoptosis : Thiazole derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
